

In-Depth Technical Guide to 2-(Chloromethyl)acrylic Acid Ethyl Ester

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Compound of Interest

Compound Name: 2-(Chloromethyl)acrylic Acid Ethyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **2-(Chloromethyl)acrylic Acid Ethyl Ester**. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a versatile building block in organic synthesis.

Core Chemical Properties

2-(Chloromethyl)acrylic Acid Ethyl Ester, also known as Ethyl 2-(chloromethyl)acrylate, is a functionalized acrylic ester with the chemical formula $C_6H_9ClO_2$.^[1] It is a colorless liquid at room temperature and is noted for its utility as a reactive intermediate in the synthesis of a variety of organic molecules.^[1] The presence of both a reactive chloromethyl group and an acrylate moiety makes it a valuable precursor for introducing complex functionalities.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ ClO ₂	[1]
Molecular Weight	148.59 g/mol	[1]
CAS Number	17435-77-7	[2]
Appearance	Colorless liquid	[1]
Boiling Point	72 °C	[1][3]
Melting Point	No data available	[4]
Solubility	No specific data available, but likely soluble in organic solvents.	
Purity	>98.0% (GC)	

Synthesis of 2-(Chloromethyl)acrylic Acid Ethyl Ester

A common and effective method for the synthesis of **2-(Chloromethyl)acrylic Acid Ethyl Ester** involves the chlorination of the corresponding hydroxylated precursor, ethyl 2-(hydroxymethyl)acrylate. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate

This protocol is based on analogous procedures for the synthesis of haloacrylates.[5][6][7][8]

Materials:

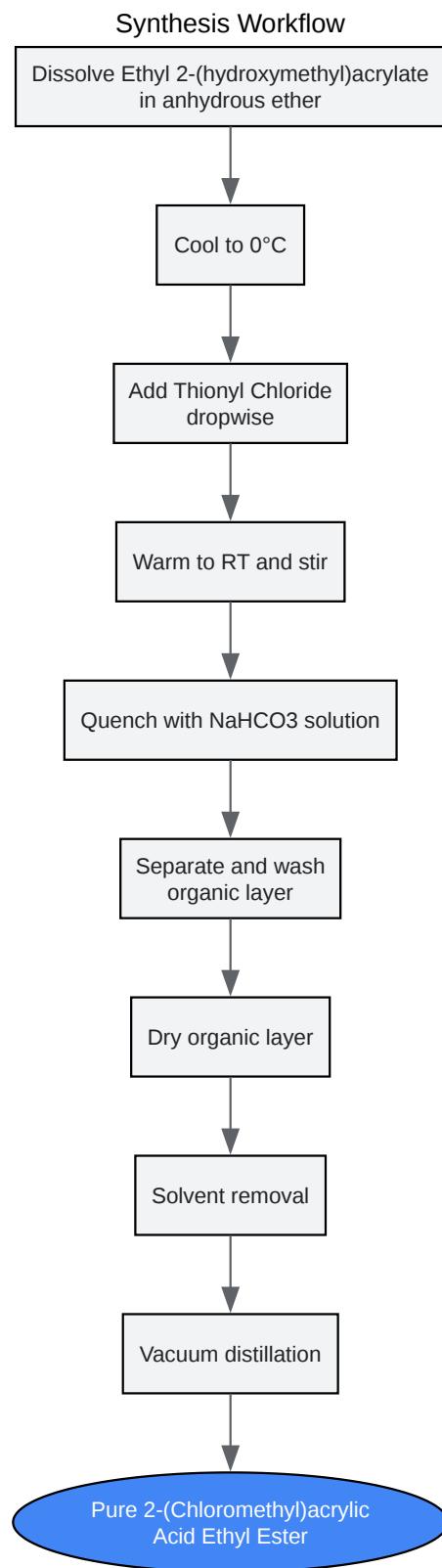
- Ethyl 2-(hydroxymethyl)acrylate
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether or other suitable aprotic solvent

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(hydroxymethyl)acrylate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **2-(Chloromethyl)acrylic Acid Ethyl Ester**.

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Chemical Reactivity and Applications

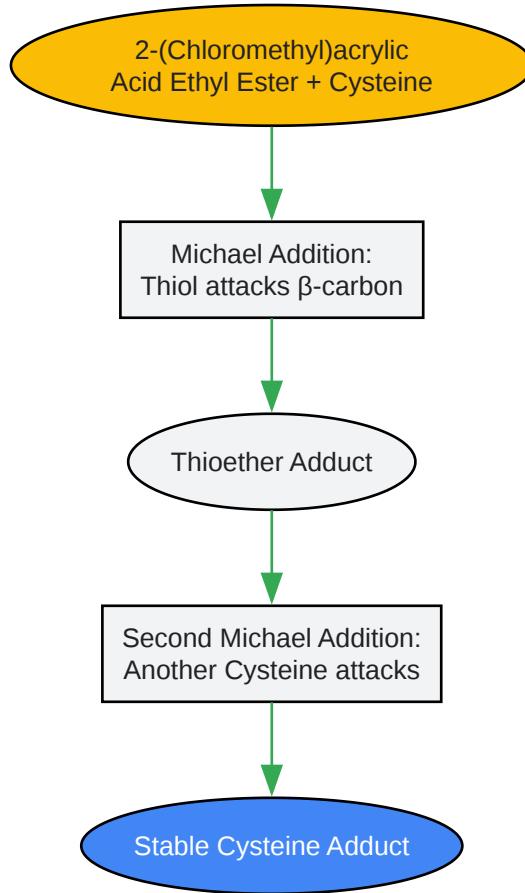
The dual functionality of **2-(Chloromethyl)acrylic Acid Ethyl Ester** makes it a versatile reagent in organic synthesis. The acrylate group can participate in polymerization reactions and Michael additions, while the chloromethyl group is susceptible to nucleophilic substitution.

Michael Addition Reactions

As an α,β -unsaturated ester, **2-(Chloromethyl)acrylic Acid Ethyl Ester** is an excellent Michael acceptor. It readily reacts with nucleophiles, such as thiols, in a conjugate addition manner. This reactivity is particularly relevant in bioconjugation chemistry, where the thiol group of cysteine residues in proteins can be selectively targeted.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The reaction with a thiol-containing molecule, such as cysteine, proceeds via a two-step mechanism. The first step is a Michael addition of the thiol to the β -carbon of the acrylate. This is followed by a second nucleophilic attack of another thiol molecule, displacing the chlorine atom.[\[10\]](#)

Michael Addition with Cysteine

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Reaction of **2-(Chloromethyl)acrylic Acid Ethyl Ester** with Cysteine.

Free-Radical Polymerization

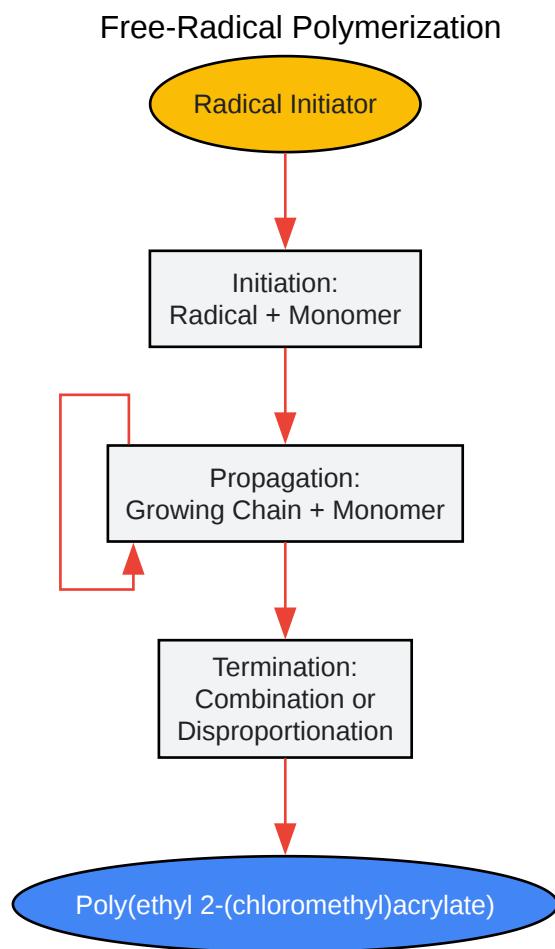
Similar to other acrylate monomers, **2-(Chloromethyl)acrylic Acid Ethyl Ester** can undergo free-radical polymerization to form polymers with a repeating unit containing a chloromethyl side chain. This polymerization process typically involves three main stages: initiation, propagation, and termination.[13][14][15]

- Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then add to the double bond of the monomer, creating a new radical species.[13][14]
- Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the terminus. This process repeats, leading to

the growth of the polymer chain.[13][14][15]

- Termination: The polymerization is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two non-radical polymer chains.[14]

The resulting polychloromethylated polymer can be further functionalized by nucleophilic substitution of the chlorine atoms, allowing for the creation of a wide range of functional materials.



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Mechanism of Free-Radical Polymerization.

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